5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the piperidine ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene ring with sulfonyl chlorides under basic conditions.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the thiophene-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar sulfonamide group and has applications in organic synthesis and medicinal chemistry.
4-Methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulphinyl]methyl]-3,5-dimethylpyridine 1-Oxide: Known for its use in medicinal chemistry, particularly in the development of proton pump inhibitors.
Uniqueness
5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and piperidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O5S3/c1-20-12(5-7-15(8-6-12)22(2,16)17)9-14-23(18,19)11-4-3-10(13)21-11/h3-4,14H,5-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQMQDEXAOXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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